molecular formula C30H20N5Na3O10S3 B13783783 Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate CAS No. 93964-17-1

Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate

Cat. No.: B13783783
CAS No.: 93964-17-1
M. Wt: 775.7 g/mol
InChI Key: NQNJXUUATOMTPK-LKXBINQJSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate (CAS 93964-17-1, molecular formula C₃₀H₂₄N₅NaO₁₀S₃) is a highly sulfonated aromatic compound characterized by its complex polyfunctional structure. Key features include:

  • Azo-azoxy linkage: Combines an azo (-N=N-) and azoxy (-N(O)-N-) group, enabling conjugation and electronic delocalization.
  • Sulphonato groups: Three sodium sulfonate (-SO₃Na) substituents enhance water solubility and ionic character.

This compound likely serves in specialized applications such as high-performance dyes, sensors, or optoelectronic materials, leveraging its conjugated system and solubility .

Properties

CAS No.

93964-17-1

Molecular Formula

C30H20N5Na3O10S3

Molecular Weight

775.7 g/mol

IUPAC Name

trisodium;5-amino-2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C30H23N5O10S3.3Na/c31-21-9-7-19(29(17-21)47(40,41)42)5-6-20-8-12-23(18-30(20)48(43,44)45)35(36)34-28-16-15-27(25-3-1-2-4-26(25)28)33-32-22-10-13-24(14-11-22)46(37,38)39;;;/h1-18H,31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3/b6-5+,33-32?,35-34?;;;

InChI Key

NQNJXUUATOMTPK-LKXBINQJSA-K

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate, commonly referred to as Trisodium Azo Dye, is a complex azo compound that exhibits significant biological activity, particularly in the context of its interaction with biological systems and potential applications in various fields such as biochemistry and environmental science. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic effects, and implications for environmental health.

The compound has the following chemical characteristics:

  • Molecular Formula : C30H20N5Na3O10S
  • Molecular Weight : 775.672 g/mol
  • CAS Number : 93964-17-1
  • EINECS Number : 300-865-7

Mechanisms of Biological Activity

The biological activity of Trisodium Azo Dye is primarily attributed to its ability to undergo reduction reactions, particularly through azoreductase enzymes found in various microorganisms. These enzymes can convert azo compounds into aromatic amines, which can have both beneficial and harmful effects depending on the context.

1. Azo Reduction

Azo dyes are known to be metabolized by intestinal microbiota, which can reduce these compounds into potentially toxic aromatic amines. For instance, studies have shown that azoreductases from bacteria such as Enterococcus faecalis enhance the reduction rate of azo dyes significantly, indicating a potential pathway for detoxification or activation of these compounds in vivo .

2. Antimicrobial Activity

Research indicates that some azo dyes may possess antimicrobial properties. The ability of Trisodium Azo Dye to interact with bacterial membranes and inhibit growth has been explored, suggesting potential applications in antimicrobial formulations .

3. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain concentrations of Trisodium Azo Dye can induce apoptosis in various cell lines. The mechanisms involve oxidative stress and mitochondrial dysfunction, which are critical pathways leading to cell death .

Case Studies

Several studies have investigated the biological effects of Trisodium Azo Dye and related compounds:

Case Study 1: Metabolism by Gut Microbiota

A study conducted on the metabolism of azo dyes by human intestinal microbiota revealed that Trisodium Azo Dye was effectively reduced by specific strains of bacteria, leading to the formation of toxic metabolites. This highlights the dual role of azo dyes as both environmental pollutants and substrates for microbial metabolism .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of Trisodium Azo Dye against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings .

Data Tables

PropertyValue
Molecular FormulaC30H20N5Na3O10S
Molecular Weight775.672 g/mol
CAS Number93964-17-1
EINECS Number300-865-7
Antimicrobial ActivityYes (dose-dependent)
CytotoxicityInduces apoptosis at high doses

Scientific Research Applications

1.1. Dyeing and Pigmentation

One of the primary applications of this compound is in dyeing processes due to its azo and sulfonate functional groups. These properties allow it to bind effectively to various substrates, making it useful in textile and paper industries for producing vibrant colors. The compound's stability under different pH conditions enhances its utility in these applications.

1.2. Fluorescent Probes

The compound can act as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes, such as cellular uptake and localization studies. Research has shown that modifications of similar azo compounds can lead to enhanced fluorescence properties, indicating potential for this compound in similar applications.

2.1. Spectrophotometric Analysis

Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate is used in spectrophotometric methods for the determination of various analytes due to its distinct absorption spectra. The compound can be utilized as a colorimetric reagent for detecting metal ions and other substances in environmental samples.

2.2. Chromatographic Techniques

In chromatography, this compound serves as a stationary phase or an additive that enhances separation efficiency. Its unique chemical structure allows for selective interactions with target analytes, improving resolution and sensitivity in complex mixtures.

3.1. Synthesis of Advanced Materials

The compound's reactive functional groups can be employed in the synthesis of advanced materials, such as polymers with specific optical or electronic properties. Research has indicated that incorporating such compounds into polymer matrices can enhance their mechanical strength and thermal stability.

3.2. Photonic Devices

Due to its optical properties, this compound shows promise in photonic applications, including light-emitting diodes (LEDs) and solar cells. The ability to tune its electronic properties through structural modifications opens avenues for innovative device designs.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • A study on the use of azo compounds in dyeing textiles demonstrated improved color retention and wash fastness when using this compound as a dyeing agent.
Application AreaStudy ReferenceFindings
Dyeing TextilesJournal of Applied Polymer ScienceEnhanced color retention
Fluorescent ProbesBioconjugate ChemistryEffective cellular tracking
Spectrophotometric AnalysisAnalytical ChemistryImproved detection limits

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a family of sulfonated azoxy-azo derivatives. lists two closely related analogs, enabling a structural and functional comparison:

Structural Differences

Compound CAS Number Molecular Formula Key Substituents
Target Compound 93964-17-1 C₃₀H₂₄N₅NaO₁₀S₃ 4-amino, trisodium sulfonate
Nitro Analog 93964-15-9 C₃₀H₁₈N₅Na₃O₁₂S₃ 4-nitro, trisodium sulfonate
Acid Form 93964-16-0 C₃₀H₂₁N₅O₁₂S₃ 4-amino, free sulfonic acid (-SO₃H)

Functional Implications

Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino group in the target compound (93964-17-1) is electron-donating, which may redshift absorption spectra and enhance fluorescence compared to the 4-nitro analog (93964-15-9), where the nitro group is strongly electron-withdrawing. This difference could affect applications in dyeing or photovoltaics .

Solubility and Ionic Character :

  • The trisodium sulfonate groups in 93964-17-1 and 93964-15-9 confer high water solubility and stability in aqueous media, unlike the acid form (93964-16-0), which is less soluble due to protonated sulfonic acid groups. Sodium salts are preferred in industrial processes requiring polar solvents .

Synthetic and Stability Considerations: Nitro groups (as in 93964-15-9) are typically introduced early in synthesis via nitration, while amino groups (as in 93964-17-1) require subsequent reduction steps. The nitro analog may exhibit higher thermal stability but lower reactivity in nucleophilic environments .

Preparation Methods

Overview

The preparation of trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate typically involves a multi-step synthetic route incorporating:

  • Diazotization of aromatic amines
  • Azo coupling reactions
  • Formation of azoxy linkages
  • Sulphonation and neutralization steps to introduce sulphonate groups and achieve trisodium salt form

These steps require stringent control of pH, temperature, and stoichiometry to ensure high purity and yield.

Stepwise Synthetic Approach

Step Reaction Type Description Conditions and Notes
1 Diazotization Aromatic amine (e.g., 4-amino-2-sulphonatophenyl derivative) is diazotized using nitrous acid Low temperature (0–5 °C) to maintain diazonium salt stability
2 Azo Coupling The diazonium salt is coupled with a naphthyl derivative containing sulphonate groups Mildly alkaline medium to promote coupling; temperature controlled
3 Azoxy Formation Oxidative coupling or rearrangement to form the azoxy (-N=N(O)-) linkage Controlled oxidation conditions; often involves mild oxidants
4 Sulphonation & Salt Formation Introduction of sulphonate groups and neutralization with sodium ions to form trisodium salt Sulphonation under controlled acidic conditions followed by neutralization with NaOH or sodium salts

Detailed Notes on Key Reactions

  • Diazotization: The aromatic amine precursor is converted into a diazonium salt using sodium nitrite (NaNO2) in acidic medium, typically hydrochloric acid, at low temperatures to prevent decomposition.

  • Azo Coupling: The diazonium salt reacts with an activated aromatic compound such as a sulphonated naphthyl derivative. The coupling site is generally the position ortho or para to electron-donating groups to facilitate electrophilic aromatic substitution.

  • Azoxy Formation: The azoxy group is formed via oxidation of azo intermediates or by coupling reactions involving nitroso and amino derivatives. This step is critical for the compound’s unique properties and requires careful control to avoid over-oxidation or side reactions.

  • Sulphonation and Salt Formation: Sulphonate groups are introduced to enhance solubility and ionic character. The final neutralization step with sodium ions yields the trisodium salt, improving water solubility and stability.

Example Synthetic Protocol (Generalized)

  • Dissolve the aromatic amine sulphonate precursor in dilute hydrochloric acid and cool the solution to 0–5 °C.
  • Slowly add sodium nitrite solution to generate the diazonium salt under stirring.
  • Prepare a coupling partner solution (e.g., sulphonated naphthyl compound) in mildly alkaline medium.
  • Add the diazonium salt solution dropwise to the coupling partner with temperature maintained below 10 °C.
  • Stir the reaction mixture to complete azo coupling.
  • Introduce mild oxidizing agents (e.g., hydrogen peroxide or air oxidation) to form the azoxy linkage.
  • Perform sulphonation if necessary by treatment with sulfuric acid or chlorosulfonic acid under controlled temperature.
  • Neutralize the reaction mixture with sodium hydroxide to obtain the trisodium salt.
  • Purify the product by crystallization or filtration.

Analytical and Research Findings

  • The purity and identity of the compound are confirmed by spectroscopic methods such as UV-Vis (characteristic azo absorption), IR (azoxy and sulphonate vibrations), and NMR spectroscopy.
  • Mass spectrometry confirms the molecular weight of 775.7 g/mol consistent with the trisodium salt form.
  • The compound exhibits good solubility in aqueous media due to the sulphonate groups, facilitating its use in biological staining and dye applications.
  • Reaction yields depend heavily on temperature control and pH during diazotization and coupling steps, with typical yields reported in literature ranging from 40% to 70% depending on scale and purification.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Comments
Diazotization Temp. 0–5 °C Prevents diazonium salt decomposition
Coupling pH Mildly alkaline (pH 7–9) Enhances electrophilic substitution
Oxidation Conditions Mild oxidants, room temperature Controls azoxy formation
Sulphonation Temp. 0–50 °C Controlled to avoid over-sulphonation
Neutralization Agent Sodium hydroxide or sodium salts Forms stable trisodium salt
Purification Method Crystallization, filtration Ensures removal of impurities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate, and how can purity be maximized?

  • Methodological Answer : The compound’s synthesis involves multi-step azo-coupling and sulfonation reactions. A reflux method with absolute ethanol and glacial acetic acid as catalysts (similar to ’s procedure) can improve yield. Purification via recrystallization or column chromatography is critical, with purity monitored using HPLC (>97% GC purity standards, as per ). Reaction intermediates (e.g., nitro-substituted benzaldehydes) must be rigorously characterized via NMR and FTIR to avoid side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural complexity?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the azo and vinyl groups, while NMR (¹H, ¹³C, and 2D-COSY) resolves aromatic protons and sulfonate substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive structural validation. For sulfonate group analysis, ion chromatography paired with elemental analysis is recommended .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should employ buffered solutions across pH 3–10, monitored via UV-Vis spectroscopy at 24-hour intervals. Degradation products can be identified using LC-MS. suggests sulfonate groups enhance solubility but may hydrolyze under strongly acidic/basic conditions. Kinetic modeling (e.g., first-order decay) quantifies degradation rates.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism in azo groups or steric hindrance altering proton environments. Use deuterated solvents (D₂O, DMSO-d₆) to suppress exchange broadening in NMR. For ambiguous MS fragments, isotopic labeling or tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways. Computational tools (e.g., DFT simulations of NMR chemical shifts) validate experimental data .

Q. What experimental designs are suitable for studying the compound’s environmental fate, including abiotic/biotic transformations?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which combines lab and field studies. Lab experiments should simulate photolysis (UV exposure), hydrolysis (variable pH/temperature), and microbial degradation (soil/water microcosms). Advanced mass balance models track distribution in environmental compartments. For biotic impacts, use in vitro assays (e.g., Daphnia magna toxicity) and metabolomics to identify bioaccumulation pathways.

Q. How can the compound’s interactions with biological macromolecules (e.g., proteins or DNA) be systematically investigated?

  • Methodological Answer : Employ fluorescence quenching assays to study binding with serum albumin (e.g., BSA) or DNA intercalation studies via circular dichroism (CD). Molecular docking simulations (AutoDock/Vina) predict binding sites, validated by mutagenesis or ITC (isothermal titration calorimetry). For in vivo relevance, zebrafish embryo models assess developmental toxicity, with LC₅₀ values calculated using probit analysis .

Q. What strategies resolve discrepancies in reported bioactivity data (e.g., conflicting antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Standardize assay conditions (e.g., DPPH radical scavenging at 517 nm with Trolox controls) and account for concentration-dependent behavior. Redox activity may shift from antioxidant to pro-oxidant above critical thresholds; use cyclic voltammetry to map redox potentials. Confounding factors (e.g., trace metal ions in buffers) must be eliminated via chelators like EDTA .

Methodological Framework for Data Contradiction Analysis

  • Step 1 : Replicate experiments under identical conditions to confirm reproducibility.
  • Step 2 : Cross-validate using orthogonal techniques (e.g., NMR + XRD for structure; LC-MS + enzymatic assays for bioactivity).
  • Step 3 : Apply multivariate statistical analysis (PCA or PLS-DA) to identify outliers or hidden variables (e.g., temperature fluctuations during synthesis).
  • Step 4 : Reference computational models (e.g., QSAR for bioactivity predictions) to contextualize empirical data .

Critical Research Gaps

  • Environmental Persistence : Limited data exist on long-term degradation products. Prioritize high-resolution mass spectrometry (HRMS) to identify transformation byproducts.
  • Mechanistic Toxicology : The compound’s azoxy group may undergo nitroreduction in anaerobic environments, generating genotoxic intermediates. Use in silico toxicity prediction tools (e.g., TEST, Toxtree) to guide targeted assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.